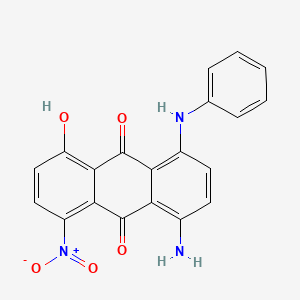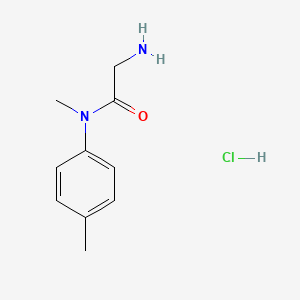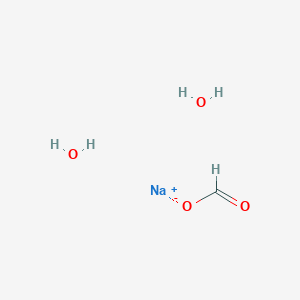
Sodium formate dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium formate dihydrate is a chemical compound with the formula HCOONa·2H₂O. It is the sodium salt of formic acid and typically appears as a white crystalline solid. This compound is known for its deliquescent properties, meaning it can absorb moisture from the air and dissolve in it. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Laboratory Preparation: this compound can be synthesized by neutralizing formic acid with sodium carbonate. The reaction is as follows: [ \text{HCOOH} + \text{Na}_2\text{CO}_3 \rightarrow 2 \text{HCOONa} + \text{H}_2\text{O} + \text{CO}_2 ]
Alternative Method: Another method involves reacting chloroform with an alcoholic solution of sodium hydroxide: [ \text{CHCl}_3 + 4 \text{NaOH} \rightarrow \text{HCOONa} + 3 \text{NaCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods:
Carbonylation of Methanol: Sodium formate is produced commercially by absorbing carbon monoxide under pressure in solid sodium hydroxide at 130°C and 6-8 bar pressure: [ \text{CO} + \text{NaOH} \rightarrow \text{HCOONa} ]
By-product Formation: It is also formed as a by-product in the final step of pentaerythritol synthesis and in the crossed Cannizzaro reaction of formaldehyde with trimethylol acetaldehyde.
Types of Reactions:
Decomposition: On heating, sodium formate decomposes to form sodium oxalate and hydrogen: [ 2 \text{HCOONa} \rightarrow \text{Na}_2\text{C}_2\text{O}_4 + \text{H}_2 ] Further heating converts sodium oxalate to sodium carbonate with the release of carbon monoxide: [ \text{Na}_2\text{C}_2\text{O}_4 \rightarrow \text{Na}_2\text{CO}_3 + \text{CO} ]
Common Reagents and Conditions:
Oxidation: Sodium formate can be oxidized to produce carbon dioxide and water.
Reduction: It can act as a reducing agent in various chemical reactions.
Major Products:
- Sodium oxalate
- Sodium carbonate
- Carbon monoxide
- Hydrogen
科学的研究の応用
Sodium formate dihydrate has a wide range of applications in scientific research:
- Chemistry: It is used as a buffering agent and a reducing agent in various chemical reactions.
- Biology: Sodium formate is used in the study of metabolic pathways and enzyme activities.
- Medicine: It has applications in the formulation of pharmaceuticals and as a preservative.
- Industry: Sodium formate is used in the leather tanning industry, as a de-icing agent, and in the production of formic acid .
作用機序
The mechanism of action of sodium formate dihydrate involves its ability to donate formate ions (HCOO⁻) in aqueous solutions. These formate ions can participate in various biochemical and chemical reactions, acting as reducing agents or intermediates in metabolic pathways. The molecular targets and pathways involved include enzyme-catalyzed reactions where formate serves as a substrate or product.
類似化合物との比較
- Potassium formate (HCOOK)
- Calcium formate (Ca(HCOO)₂)
- Magnesium formate (Mg(HCOO)₂)
Comparison:
- Solubility: Sodium formate dihydrate is highly soluble in water, similar to potassium formate, but more soluble than calcium and magnesium formates.
- Applications: While all formates are used in de-icing and as preservatives, sodium formate is particularly favored in the leather tanning industry due to its specific properties.
- Chemical Behavior: Sodium formate is more reactive in certain chemical reactions compared to its calcium and magnesium counterparts, making it more versatile in industrial applications .
特性
分子式 |
CH5NaO4 |
|---|---|
分子量 |
104.04 g/mol |
IUPAC名 |
sodium;formate;dihydrate |
InChI |
InChI=1S/CH2O2.Na.2H2O/c2-1-3;;;/h1H,(H,2,3);;2*1H2/q;+1;;/p-1 |
InChIキー |
WERQQWICVQUZHF-UHFFFAOYSA-M |
正規SMILES |
C(=O)[O-].O.O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


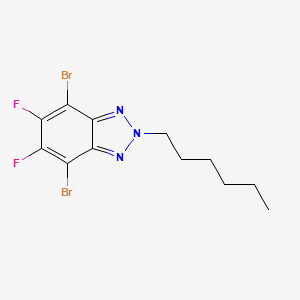

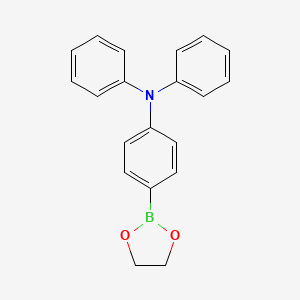
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
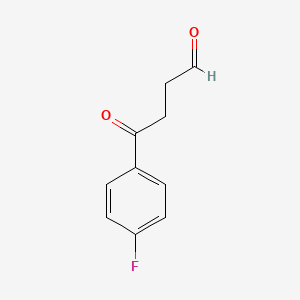

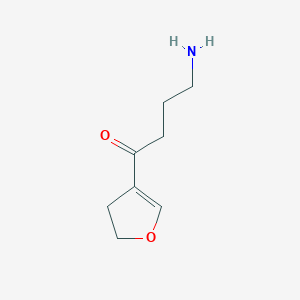
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
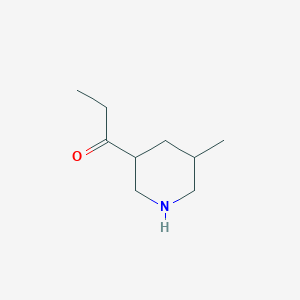
![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
